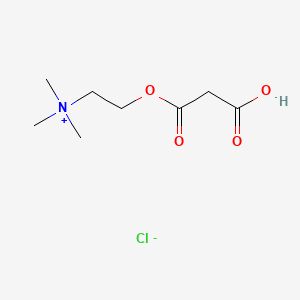
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride is a quaternary ammonium compound with a unique structure that includes a carboxyacetoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride typically involves the reaction of trimethylamine with a suitable carboxyacetoxy precursor under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxyacetoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Wirkmechanismus
The mechanism of action of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride involves its interaction with specific molecular targets. The carboxyacetoxy group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of certain enzymes or disruption of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Carboxyacetoxy)-N,N,N-trimethylpropanaminium Chloride
- 2-(2-Carboxyacetoxy)-N,N,N-trimethylbutanaminium Chloride
Uniqueness
2-(2-Carboxyacetoxy)-N,N,N-trimethylethanaminium Chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its carboxyacetoxy group allows for versatile reactivity, making it valuable in various applications.
Conclusion
This compound is a compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, and medicine. Further research continues to explore its full potential and applications.
Eigenschaften
Molekularformel |
C8H16ClNO4 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
2-(2-carboxyacetyl)oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C8H15NO4.ClH/c1-9(2,3)4-5-13-8(12)6-7(10)11;/h4-6H2,1-3H3;1H |
InChI-Schlüssel |
GCHYFEBTLWFDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















